5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
Chemical Identity:
The compound 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS: 1369509-72-7) is a halogenated heterocyclic molecule with the molecular formula C₁₁H₁₁BrIN₃O and a molecular weight of 408.033 g/mol . Its structure includes a pyrazolo[3,4-c]pyridine core substituted with bromine (C5), iodine (C3), and a tetrahydropyran (THP) protecting group at the N1 position.
Synthesis and Applications:
This compound is primarily used as a pharmaceutical intermediate, particularly in the development of kinase inhibitors and anticancer agents . The THP group enhances solubility and stability during synthetic processes, while the iodine and bromine substituents serve as reactive handles for cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-9-5-7-8(6-14-9)16(15-11(7)13)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZYOIEGCRKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-1H-Pyrazolo[3,4-c]Pyridine
The pyrazolo[3,4-c]pyridine core is synthesized via cyclization of 3-acylpyridine N-oxide tosylhydrazones. For example, 3-benzoylpyridine N-oxide reacts with tosyl hydrazide in methanol to form (Z)-hydrazones, which cyclize in dichloromethane with tosyl chloride and triethylamine to yield regioisomeric pyrazolo derivatives.
Iodination at Position 3
Iodination of 5-bromo-1H-pyrazolo[3,4-c]pyridine is achieved using iodine (I₂) in dimethylformamide (DMF) with potassium hydroxide (KOH) at room temperature. This method affords 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine in 97% yield. Alternative iodination agents like N-iodosuccinimide (NIS) in acetonitrile at 40°C are also effective, particularly for substrates sensitive to strong bases.
Reaction Conditions:
Tetrahydropyran (THP) Protection of the Pyrazole NH Group
Protection Methodology
The NH group of 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is protected using 3,4-dihydro-2H-pyran (DHP) in dichloromethane (DCM) catalyzed by p-toluenesulfonic acid (p-TsOH). The reaction proceeds at room temperature for 12–24 hours, yielding the THP-protected derivative.
Reaction Scheme:
Optimization of Protection
Key factors include:
-
Catalyst Loading : 0.1–1.0 equiv. of p-TsOH.
-
Solvent : Polar aprotic solvents (e.g., DCM, THF) prevent side reactions.
-
Workup : Neutralization with aqueous NaHCO₃ followed by extraction.
Sequential Halogenation and Protection Strategies
Bromination-Iodination Sequence
Bromination precedes iodination due to the directing effects of the pyrazole nitrogen. For example, 1H-pyrazolo[3,4-c]pyridine is brominated at position 5 using N-bromosuccinimide (NBS) in DMF, followed by iodination as described in Section 1.2.
One-Pot Halogenation-Protection
A streamlined approach combines iodination and THP protection in a single pot. For instance, treatment of 5-bromo-1H-pyrazolo[3,4-c]pyridine with I₂/KOH in DMF, followed by direct addition of DHP and p-TsOH, achieves a 78% overall yield.
Cyclization Approaches Using Functionalized Hydrazones
Hydrazone Cyclization
3-Acylpyridine N-oxide tosylhydrazones cyclize under mild conditions (tosyl chloride, triethylamine, DCM) to form pyrazolo[3,4-c]pyridines. This method avoids harsh temperatures and enables regiocontrol by varying electrophiles.
Example:
Post-Cyclization Halogenation
Cyclized products are halogenated sequentially. For instance, bromination with Br₂ in acetic acid followed by iodination with I₂/KOH yields the dihalogenated intermediate before THP protection.
Comparative Analysis of Methods
Challenges and Solutions
Regioselectivity in Halogenation
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and iodine atoms on the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Oxidation and Reduction: The compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, facilitated by palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, thiols, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate; often performed in aqueous or alcoholic solutions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C); conducted under atmospheric or elevated pressures.
Coupling: Boronic acids, alkynes; palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions with boronic acids would produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit significant activity against various cancer cell lines. For instance, compounds with similar scaffolds have been shown to inhibit polo-like kinase 1 (Plk1), a target involved in mitosis and frequently deregulated in cancers. Inhibitors targeting Plk1's polo-box domain are being explored for their potential to reduce off-target effects and enhance therapeutic efficacy .
Case Study : A study identified a novel scaffold based on pyrazolo[3,4-c]pyridine that demonstrated promising anticancer activity by inhibiting Plk1. The structure–activity relationship (SAR) studies indicated that modifications at the 5-position could enhance potency while minimizing toxicity .
Neuropharmacological Research
The compound's structural features suggest potential applications in neuropharmacology. Pyrazolo[3,4-c]pyridine derivatives have been investigated for their effects on neurotransmitter systems, particularly their ability to modulate GABAergic and glutamatergic signaling pathways.
Case Study : A recent investigation into related compounds revealed that modifications at the pyridine ring could lead to enhanced binding affinity for GABA receptors, suggesting a pathway for developing new anxiolytic drugs .
Material Science Applications
In material science, derivatives of pyrazolo[3,4-c]pyridine have been utilized as precursors for synthesizing novel polymers and nanomaterials. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices.
Data Table 1: Summary of Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Moderate |
| Solubility | Soluble in DMSO |
Mechanism of Action
The mechanism by which 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Research Findings and Industrial Relevance
- Synthetic Utility : The THP group in the target compound can be selectively removed under mild acidic conditions, enabling downstream functionalization .
- Thermal Stability : Halogenated pyrazolo-pyridines generally exhibit high thermal stability (e.g., predicted boiling points >400°C for bromo-chloro analogs in ), making them suitable for high-temperature reactions.
- Drug Development : Derivatives of pyrazolo[3,4-c]pyridine are explored as GABA receptor modulators for epilepsy treatment (e.g., EP 2 402 347 A1 in ), highlighting the scaffold’s versatility.
Biological Activity
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS No. 1416713-91-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant case studies and research findings.
Molecular Formula: C11H11BrIN3O
Molecular Weight: 408.033 g/mol
Structure: The compound features a pyrazolo[3,4-c]pyridine core with bromine and iodine substituents, along with a tetrahydropyran ring which may influence its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-c]pyridines. A significant investigation assessed the activity of various derivatives against Mycobacterium tuberculosis . The results indicated that certain substitutions on the pyrazolo ring enhance antituberculotic activity. For instance, compounds with specific functional groups exhibited promising results in Minimum Inhibitory Concentration (MIC) assays, demonstrating effectiveness against the H37Rv strain of M. tuberculosis .
| Compound | Substituents | MIC (µg/mL) |
|---|---|---|
| A | N(1)CH₃ | 0.5 |
| B | C(3)C₆H₅ | 1.0 |
| C | C(5)CO₂Et | 0.25 |
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens, thereby disrupting their growth and survival.
- Signal Transduction Modulation: By affecting signal transduction pathways, this compound could influence cellular processes such as proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as solubility, stability in biological fluids, and metabolic pathways are critical for its efficacy as a therapeutic agent. Understanding these parameters is essential for optimizing its use in drug development .
Case Study 1: Antitubercular Activity
In a study conducted by Rao et al., various derivatives of pyrazolo[3,4-b]pyridine were synthesized and screened for antitubercular activity. The study found that specific substitutions significantly enhanced the compounds' efficacy against M. tuberculosis, suggesting that structural modifications can lead to improved therapeutic agents .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, highlighting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine?
The synthesis typically involves halogenation of a pyrazolo[3,4-c]pyridine precursor. A common approach includes:
- Step 1 : Bromination of the parent pyrazole ring using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous dichloromethane .
- Step 2 : Subsequent iodination at the 3-position via electrophilic substitution with iodine monochloride (ICl) in acetic acid .
- Step 3 : Protection of the pyrazole nitrogen with a tetrahydropyran (THP) group using dihydropyran and a catalytic acid (e.g., p-toluenesulfonic acid) .
Optimization : Reaction yields (typically 60–85%) depend on solvent polarity, stoichiometric ratios, and exclusion of moisture .
Q. Key Characterization Data :
| Technique | Observations | Reference |
|---|---|---|
| ¹H/¹³C NMR | THP group signals (δ 3.5–4.5 ppm for OCH₂) | |
| Mass Spec | Molecular ion peak at m/z 407 (M+H⁺) |
Q. What spectroscopic methods confirm the compound’s structural integrity?
- NMR Spectroscopy : Assigns substituent positions (e.g., iodinated C3 vs. brominated C5) via coupling patterns and chemical shifts .
- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX software is widely used for refining crystal structures, particularly for halogen-heavy molecules .
- High-Resolution MS : Validates molecular formula (C₁₁H₁₂BrIN₃O) with <2 ppm error .
Q. How does the THP group influence stability during synthesis?
The THP protecting group enhances solubility in organic solvents and prevents unwanted side reactions (e.g., oxidation at the N1 position). However, it is acid-labile, requiring neutral pH during workup to avoid premature deprotection .
Advanced Research Questions
Q. How do the dual halogens (Br/I) affect reactivity in cross-coupling reactions?
The bromine and iodine atoms exhibit distinct reactivity:
- Bromine : Prefers Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts, 80–100°C) .
- Iodine : Undergoes Ullmann coupling with amines (CuI, 120°C) due to stronger C–I bond activation .
Methodological Note : Competitive coupling at both positions can occur; use selective catalysts (e.g., PdCl₂(dppf) for Br, CuI for I) to control regioselectivity .
Q. Comparative Reactivity Table :
| Halogen | Reaction Type | Catalyst | Yield Range |
|---|---|---|---|
| Br | Suzuki Coupling | Pd(PPh₃)₄ | 70–85% |
| I | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 65–80% |
| Data sourced from halogenated pyrazolo-pyridine analogs . |
Q. What computational strategies predict binding affinity with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR), leveraging halogen bonding (C–I⋯O/N motifs) for specificity .
- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (AMBER force field, 100 ns trajectories) .
Validation : Correlate computational predictions with in vitro IC₅₀ values (e.g., neurotropic activity assays) .
Q. How can crystallographic data resolve structural ambiguities?
SHELXL refines X-ray data to:
- Locate Halogens : Heavy atoms (Br/I) produce strong electron density peaks, distinguishing them from lighter substituents .
- Confirm Regiochemistry : Bond lengths (C–Br: ~1.9 Å; C–I: ~2.1 Å) validate substitution patterns .
Case Study : A related compound (3-bromo-5-chloro analog) showed 0.02 Å deviation between experimental and DFT-calculated bond lengths .
Q. What strategies address regioselectivity challenges in halogenation?
- Directing Groups : Use meta-directing substituents (e.g., –OCH₃) to bias halogenation positions .
- Sequential Halogenation : Brominate first (sterically accessible C5), then iodinate at the electron-rich C3 .
Contradiction Note : Some studies report competing iodination at C7; mitigate this by lowering reaction temperature (<40°C) .
Q. How does solvent choice impact reaction scalability?
- Polar Aprotic Solvents (DMF, DMSO): Increase reaction rates but risk THP deprotection.
- Ether Solvents (THF, DCM): Balance solubility and stability, preferred for gram-scale synthesis .
Optimization Table :
| Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|
| DCM | 25°C | 78% | 98% |
| THF | 40°C | 82% | 95% |
| Data adapted from multi-gram syntheses . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
